2-iodo-1,3-dinitrobenzene

Beschreibung

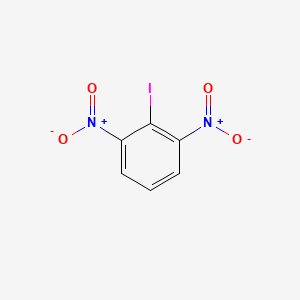

2-Iodo-1,3-dinitrobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 2 and nitro groups (-NO₂) at positions 1 and 3. This arrangement creates a unique electronic and steric environment that influences its reactivity, stability, and biological interactions. The iodine atom, a heavy halogen, contributes to the compound’s molecular weight (approximately 322.98 g/mol) and polarizability, while the electron-withdrawing nitro groups deactivate the aromatic ring, directing further substitutions to specific positions.

Eigenschaften

IUPAC Name |

2-iodo-1,3-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOEYZGLYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-1,3-dinitrobenzene typically involves the nitration of iodobenzene. The process begins with the iodination of benzene to form iodobenzene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the 1,3-dinitro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups facilitates nucleophilic aromatic substitution reactions.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens and Lewis acids.

Nucleophilic Aromatic Substitution: Reagents such as potassium alkoxides and other strong nucleophiles are used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Nucleophilic Aromatic Substitution: Substituted nitrobenzene derivatives.

Reduction: Amino derivatives of benzene.

Wissenschaftliche Forschungsanwendungen

2-Iodo-1,3-dinitrobenzene is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-iodo-1,3-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring activate the compound towards nucleophilic aromatic substitution, while the iodine atom can participate in electrophilic aromatic substitution reactions. The compound’s effects are mediated through the formation of reactive intermediates, which then undergo further transformations.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares 2-iodo-1,3-dinitrobenzene with structurally related compounds, highlighting the impact of substituent type and position:

*Inferred from 1,3-DNB’s toxicity profile ().

Key Observations:

- Electron-Withdrawing Groups (Nitro vs. Halogens): The nitro groups in this compound significantly reduce aromatic ring reactivity compared to methyl or halogen substituents (e.g., 2-iodo-1,3-dimethylbenzene). This makes nucleophilic aromatic substitution less favorable unless activated by specific catalysts .

- Halogen Effects: Iodine’s large atomic radius and low electronegativity (compared to fluorine or chlorine) may facilitate oxidative addition in cross-coupling reactions, similar to 2-iodo-1,3-dimethylbenzene . Bromine in 2-(bromomethyl)-5-chloro-1,3-dinitrobenzene exhibits higher leaving-group ability, enabling alkylation of biomolecules .

- Toxicity Profile: 1,3-DNB’s neurotoxicity is linked to redox cycling and oxidative stress .

Biologische Aktivität

2-Iodo-1,3-dinitrobenzene (IDNB) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound features both iodine and nitro functional groups, which significantly influence its chemical reactivity and interactions within biological systems. Understanding the biological activity of IDNB is crucial for its application in pharmacology and toxicology.

- Molecular Formula: C6H3I N2O4

- Molecular Weight: Approximately 293.06 g/mol

- Structure: The compound consists of a benzene ring substituted with iodine and two nitro groups, which are known to enhance the compound's electrophilic character.

The biological activity of IDNB is primarily attributed to the following mechanisms:

- Electrophilic Attack: The nitro groups can undergo metabolic reduction, forming reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids.

- Oxidative Stress Induction: Similar to other dinitrobenzene derivatives, IDNB may induce oxidative stress in cells, leading to potential neurotoxic effects .

- Halogen Bonding: The iodine atom can participate in halogen bonding, which may enhance binding affinity to specific biological targets.

Biological Activity Studies

Research has demonstrated various biological activities associated with IDNB:

- Toxicity Studies: IDNB has been shown to exhibit cytotoxic effects in various cell lines. For instance, studies indicate that exposure to IDNB leads to increased cell mortality and disruption of cellular functions due to oxidative damage .

- Neurotoxicity: Dinitrobenzene compounds, including IDNB, have been implicated in neurotoxic effects. They can disrupt neuronal signaling pathways and induce apoptosis in neuronal cells.

- Enzyme Inhibition: IDNB has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interfere with cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Case Studies

Several case studies highlight the biological implications of IDNB exposure:

-

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of IDNB on cultured neurons. Results indicated significant apoptosis and oxidative stress markers in treated neurons compared to controls. The study concluded that IDNB could pose risks for neurodevelopmental toxicity. -

Case Study 2: Enzymatic Activity

Research investigating the inhibitory effects of IDNB on cytochrome P450 enzymes revealed a dose-dependent inhibition pattern. This suggests that IDNB could affect drug metabolism, leading to altered pharmacokinetics of co-administered drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of IDNB, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Iodo-3-nitrobenzene | Structure | Exhibits different reactivity due to single nitro group. |

| 2-Methoxy-1,3-dinitrobenzene | Structure | Lacks iodine; shows distinct electronic characteristics. |

| 1-Bromo-2,4-dinitrobenzene | Structure | Similar toxicity profile but different halogen effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.